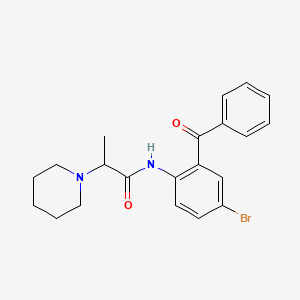
N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide is a useful research compound. Its molecular formula is C21H23BrN2O2 and its molecular weight is 415.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemokine CCR3 Antagonists : SmithKline Beecham and Roche have conducted research on small molecule CCR3 receptor antagonists, including derivatives of 1-(1-[4-benzoyl)piperidin-1-ylmethyl]-2-methylpro-pyl)-3-arylureas, which are similar in structure to N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide. These compounds have potential applications in treating asthma and other inflammatory conditions (Beecham, 2000).
Anticonvulsant Activity : A study by Kamal et al. (2013) focused on the synthesis of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, which included compounds structurally related to this compound. These compounds were evaluated for anticonvulsant activity and demonstrated promise in this area (Kamal et al., 2013).
Serotonin 4 Receptor Agonists : Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which are related in structure to this compound, indicated their potential as selective serotonin 4 receptor agonists. These compounds could be used for improving gastrointestinal motility (Sonda et al., 2004).
Acetylcholinesterase Inhibitors : A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar to this compound. These compounds showed significant anti-acetylcholinesterase activity and potential as antidementia agents (Sugimoto et al., 1990).
Anti-Bacterial Agents : Khalid et al. (2016) studied N-substituted derivatives of a compound structurally related to this compound, demonstrating their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
特性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMTZTOHDNYWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2476016.png)
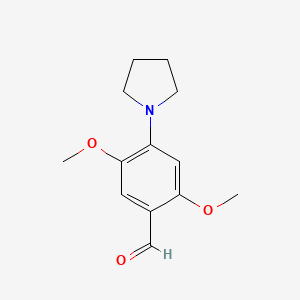
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)
![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
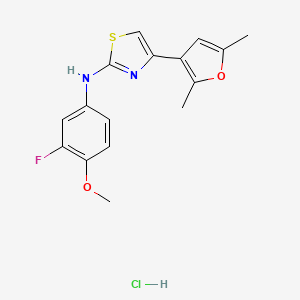
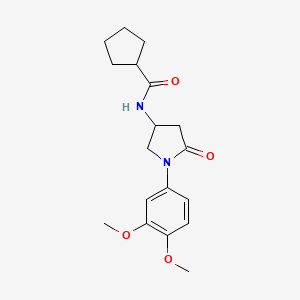

![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)
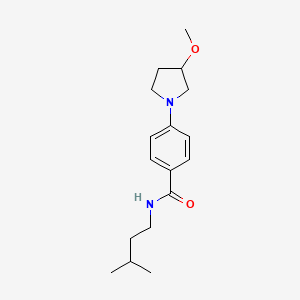
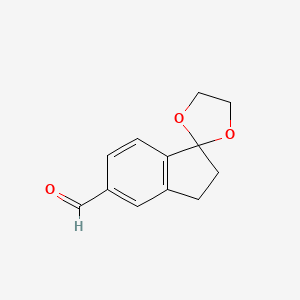
![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)
![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)
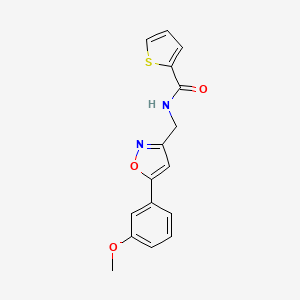
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)
